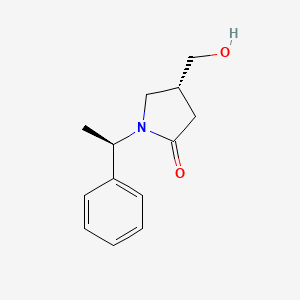

(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one

Vue d'ensemble

Description

®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is a chiral compound with significant interest in various fields of chemistry and pharmacology This compound features a pyrrolidin-2-one core, which is a common structural motif in many biologically active molecules

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

-

Asymmetric Synthesis: : One common method for synthesizing ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one involves the asymmetric reduction of a suitable precursor. For instance, starting from a ketone precursor, an asymmetric reduction can be performed using chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.

-

Grignard Reaction: : Another approach involves the use of a Grignard reagent to introduce the phenylethyl group. This method typically requires the preparation of a Grignard reagent from phenylethyl bromide, which is then reacted with a suitable pyrrolidinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic asymmetric hydrogenation and enzymatic methods are often explored for large-scale production due to their efficiency and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

-

Oxidation: : The hydroxyMethyl group in ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one can undergo oxidation to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include chromium trioxide and potassium permanganate.

-

Reduction: : The compound can be reduced to form various derivatives. For example, the carbonyl group in the pyrrolidinone ring can be reduced to form a pyrrolidine derivative using reducing agents like lithium aluminum hydride.

-

Substitution: : The hydroxyMethyl group can participate in substitution reactions, where it can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate, and PCC (Pyridinium chlorochromate).

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles can be used for substitution reactions, including halides and amines.

Major Products

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Pyrrolidine derivatives.

Substitution Products: Various substituted pyrrolidinones depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

This compound serves as a significant building block in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of drugs targeting specific receptors or pathways in the body.

- Analgesics and Neurological Agents : The compound's structural similarity to known analgesics suggests potential applications in pain management therapies. Research indicates that derivatives of pyrrolidinone compounds exhibit activity at certain neurotransmitter receptors, which could be beneficial in treating conditions such as neuropathic pain and anxiety disorders .

- Antidepressants : Given its chiral nature, (R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one may be explored for its efficacy as an antidepressant. Studies have shown that similar compounds can modulate serotonin and norepinephrine levels, which are critical in mood regulation .

Synthesis and Chemical Reactions

The compound is utilized as an intermediate in the synthesis of more complex molecules. Its hydroxymethyl group allows for further chemical transformations, making it a versatile reagent.

- Synthetic Pathways : The compound can be used to synthesize other pyrrolidine derivatives through various reactions such as alkylation and acylation. This versatility is crucial for developing libraries of compounds for biological screening .

Molecular Imaging Applications

Recent advancements in molecular imaging techniques such as Positron Emission Tomography (PET) have opened new avenues for the application of this compound.

- Radiolabeled Probes : this compound can potentially be modified to create radiolabeled probes for imaging studies. These probes can target specific receptors in the brain, aiding in the diagnosis and monitoring of neurological disorders .

Case Study 1: Neurological Imaging

A study explored the synthesis of radiolabeled derivatives of this compound for use in PET imaging. The results indicated that these compounds could effectively bind to adenosine receptors, illustrating their potential utility in diagnosing conditions like Parkinson's disease .

Case Study 2: Pharmacological Evaluation

In another investigation, derivatives of this compound were evaluated for their analgesic properties. The findings showed that certain modifications enhanced binding affinity to pain-related receptors, suggesting a promising direction for new pain management therapies .

Mécanisme D'action

The mechanism of action of ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The hydroxyMethyl and phenylethyl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-4-(hydroxyMethyl)-1-((S)-1-phenylethyl)pyrrolidin-2-one: The enantiomer of the compound , with different stereochemistry.

4-(hydroxyMethyl)-1-phenylethylpyrrolidin-2-one: A similar compound lacking the chiral centers.

N-phenylethylpyrrolidin-2-one: A related compound without the hydroxyMethyl group.

Uniqueness

®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both hydroxyMethyl and phenylethyl groups provides a distinct combination of functional groups that can participate in a variety of chemical reactions and interactions.

This detailed overview should provide a comprehensive understanding of ®-4-(hydroxyMethyl)-1-(®-1-phenylethyl)pyrrolidin-2-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(R)-4-(hydroxyMethyl)-1-((R)-1-phenylethyl)pyrrolidin-2-one, also known by its CAS number 190957-22-3, is a chiral compound with the molecular formula . This compound features a pyrrolidin-2-one core, a hydroxymethyl group, and a phenylethyl substituent, making it a versatile molecule for various applications in medicinal chemistry and biological research.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential therapeutic applications. The following sections summarize key findings regarding its biological effects, mechanisms of action, and relevant case studies.

The compound is believed to interact with specific biological targets, modulating their activity. Some proposed mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways.

- Receptor Binding : It has been suggested that this compound can bind to neurotransmitter receptors, which may affect signaling pathways related to mood and cognition.

Case Studies

-

Cytotoxicity Assessment :

A study assessed the cytotoxic effects of various derivatives of pyrrolidinone compounds, including this compound. Results indicated that this compound exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent . -

Neuroprotective Effects :

Research has indicated that compounds similar to this compound may provide neuroprotective effects through modulation of oxidative stress pathways. These findings suggest that the compound could be beneficial in treating neurodegenerative diseases . -

Anti-inflammatory Activity :

A series of experiments demonstrated that this compound could inhibit pro-inflammatory cytokines in vitro. This activity positions the compound as a candidate for further development in anti-inflammatory therapies .

Data Tables

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 190957-22-3 |

| Molecular Formula | C13H17NO2 |

| Molecular Weight | 219.29 g/mol |

| Purity | 97% |

Propriétés

IUPAC Name |

(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10(12-5-3-2-4-6-12)14-8-11(9-15)7-13(14)16/h2-6,10-11,15H,7-9H2,1H3/t10-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REDSEXWGKAYROX-GHMZBOCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2CC(CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)N2C[C@@H](CC2=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50540345 | |

| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190957-22-3 | |

| Record name | (4R)-4-(Hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50540345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.